2-Anilinopyrimidine-5-carboxylic acid
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Overview
Description
2-Anilinopyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H9N3O2. It is characterized by a pyrimidine ring substituted with an aniline group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.
Mechanism of Action
- The primary targets of 2-Anilinopyrimidine-5-carboxylic acid are not explicitly mentioned in the available literature. However, it’s essential to note that this compound belongs to the class of anilinopyrimidines, which have demonstrated bioactivity as fungicides, pesticides, and kinase inhibitors .
- Aromatic Nucleophilic Substitution (S_NAr) : this compound is synthesized from 2-chloro-4,6-dimethylpyrimidine through an aromatic nucleophilic substitution reaction with various substituted anilines. The substituents on the aniline ring significantly impact the reaction efficiency .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Anilinopyrimidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction times compared to conventional heating methods . Another method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its efficiency and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinopyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, particularly with halogenated pyrimidines.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenated pyrimidines and aniline derivatives under acidic conditions.
Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include various substituted anilinopyrimidines.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Anilinopyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential bioactivity, including fungicidal and pesticidal properties.
Medicine: Some derivatives have shown antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of supramolecular networks for molecular recognition.
Comparison with Similar Compounds
- 2-Ethylpyrimidine-5-carboxylic acid
- 2-Methylpyrimidine-5-carboxylic acid
- 2-Chloropyrimidine-5-carboxylic acid
- Methyl 2-aminopyrimidine-5-carboxylate
- 2-(Ethylamino)pyrimidine-5-carboxylic acid
Comparison: 2-Anilinopyrimidine-5-carboxylic acid is unique due to the presence of both an aniline group and a carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties and potential bioactivity compared to other similar compounds .
Properties
IUPAC Name |
2-anilinopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-6-12-11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYMRAJXNMUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634627 |
Source
|
Record name | 2-Anilinopyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450368-25-9 |
Source
|
Record name | 2-Anilinopyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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